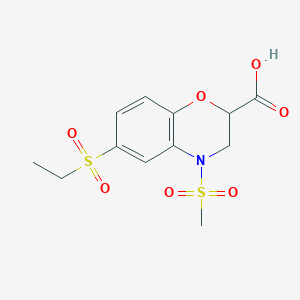

6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

6-(Ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by sulfonyl substituents at positions 4 and 6 of the heterocyclic ring and a carboxylic acid group at position 2.

Properties

IUPAC Name |

6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S2/c1-3-22(18,19)8-4-5-10-9(6-8)13(21(2,16)17)7-11(20-10)12(14)15/h4-6,11H,3,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMENBRYIUJFGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS No. 866050-99-9) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO7S2

- Molecular Weight : 349.38 g/mol

- Structure : The compound features a benzoxazine ring, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on related sulfonamide derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial folic acid synthesis .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Research has indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cytokine Modulation : It can modulate the expression of cytokines and chemokines.

- Free Radical Scavenging : Its structure allows it to act as a free radical scavenger.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of the compound resulted in reduced swelling and joint destruction compared to untreated controls. Histological examination revealed decreased infiltration of inflammatory cells .

- Antimicrobial Efficacy : A clinical trial assessing the efficacy of similar benzoxazine derivatives showed a significant reduction in infection rates among patients treated with these compounds compared to standard antibiotic therapy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The benzoxazine core allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Notes:

- Target Compound : Molecular weight inferred from analogs (e.g., ’s carbohydrazide derivative, C₁₂H₁₇N₃O₆S₂, MW 363.41).

- 6-Cl analog : The electron-withdrawing Cl substituent may increase acidity of the carboxylic acid compared to sulfonyl groups .

Physicochemical Properties

- Solubility : Sulfonyl groups (e.g., MeSO₂, EtSO₂) increase polarity but may reduce aqueous solubility due to steric hindrance. The phenylsulfonyl analog () is likely less water-soluble than the target compound.

- Acidity : The carboxylic acid (pKa ~3-4) is more acidic than ester derivatives (e.g., ’s ethyl ester), facilitating salt formation for pharmaceutical formulations.

Q & A

Q. What are the common synthetic strategies for preparing 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives, and how do they apply to the target compound?

Methodological Answer: The synthesis typically involves:

- Stepwise functionalization of the benzoxazine core. For example, sulfonyl groups (ethyl/methyl) can be introduced via nucleophilic substitution or oxidation of thioether precursors. highlights sulfonyl chloride intermediates (e.g., 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride) as key precursors for sulfonation .

- Ester hydrolysis : Ethyl esters (e.g., ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) are hydrolyzed to carboxylic acids using LiOH in THF/water, as demonstrated in (89% yield) .

- Polonovski reaction : describes N-methylation and subsequent transformations to generate nitrile derivatives, which can be adapted for introducing sulfonyl groups .

Q. How is the structural configuration of the benzoxazine core validated experimentally?

Methodological Answer:

- X-ray crystallography : used this to confirm sp²-like planar geometry at the N4 position in a derivative (sum of bond angles = 357.8°) .

- Analytical HPLC : emphasizes chromatography (methanol/water/phosphate buffer, pH 5.5) to resolve epimers and impurities .

- Elemental analysis : Combustion analysis (e.g., C, H, N quantification) validates purity, as shown in (e.g., C: 46.42% observed vs. 46.18% calculated) .

Q. What biological targets are associated with sulfonated benzoxazine derivatives?

Methodological Answer:

- Imidazoline binding sites (IBS) and adrenergic receptors : identifies high-affinity compounds for IBS-I₁/I₂ and α₂ receptors, correlating with antihypertensive effects in rats (e.g., compound 4h reduced mean arterial pressure) .

- Potassium channels : reports derivatives with substituents like hydroxyl or nitrato groups activating K⁺ channels, enhancing cardiovascular activity .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonating the benzoxazine core be addressed?

Methodological Answer:

- Directed metalation : Use protecting groups (e.g., methyl at N4) to direct sulfonation to specific positions (C6 or C8). and suggest methyl groups at N4 influence reactivity .

- Computational modeling : Predict electronic effects of substituents (e.g., sulfonyl groups are strong electron-withdrawing groups) to guide synthetic design.

Q. How to resolve contradictions in biological activity data between in vitro binding assays and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Poor solubility (e.g., due to sulfonyl groups) may limit bioavailability despite high receptor affinity. shows hydroxylation improves water solubility and duration of action .

- Metabolite analysis : Nitrato-containing derivatives () exhibit dual mechanisms (K⁺ activation + nitrate-like vasodilation), which may explain discrepancies between binding and functional assays .

Q. What experimental approaches validate enantiomer-specific effects in benzoxazine derivatives?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Enantioselective synthesis : Use asymmetric catalysis (e.g., Evans oxazaborolidine) to prepare pure enantiomers. mentions ongoing evaluation of enantiomers of compound 4h .

- In vivo stereoselectivity studies : Compare pharmacokinetics and pharmacodynamics of individual enantiomers in hypertensive rat models.

Q. How do sulfonyl groups influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sulfonyl groups are generally resistant to hydrolysis compared to esters or amides.

- Mass spectrometry (LC-MS) : Monitor degradation products. ’s hydrolysis of ethyl esters to carboxylic acids suggests ester stability is a limiting factor .

Q. What structural features drive selectivity between IBS-I₁ and IBS-I₂ receptors?

Methodological Answer:

- Comparative molecular field analysis (CoMFA) : Correlate substituent bulk/electrostatics with binding data. shows that bulky sulfonyl groups at C6 enhance IBS-I₁ affinity, while smaller groups favor IBS-I₂ .

- Mutagenesis studies : Modify key residues in receptor binding pockets (e.g., Tyr³⁹⁶ in IBS-I₁) to identify critical interactions.

Q. How to design analogs to mitigate off-target alpha-adrenergic activity?

Methodological Answer:

- Fragment-based drug design : Replace the ethylsulfonyl group with polar moieties (e.g., carboxylates) to reduce lipophilicity and α-adrenergic interactions.

- Docking simulations : Use crystal structures of α₂ receptors (PDB: 6N4X) to predict steric clashes with sulfonyl groups.

Q. What methodologies quantify the impact of sulfonyl groups on oxidative stress response pathways?

Methodological Answer:

- Transcriptomic profiling : RNA-seq analysis of cells treated with the compound to identify upregulated/downregulated genes (e.g., Nrf2 targets).

- Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to measure ROS levels in vascular smooth muscle cells (’s nitrato derivatives may modulate ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.